4-Fluoro-2-(trifluoromethyl)benzaldehyde

Description

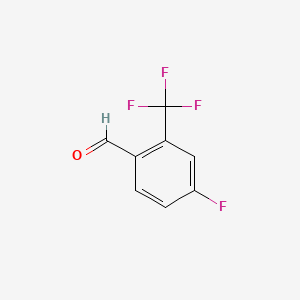

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NONOHEMDNFTKCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10335118 | |

| Record name | 4-Fluoro-2-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10335118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90176-80-0 | |

| Record name | 4-Fluoro-2-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10335118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-2-(trifluoromethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Fluoro-2-(trifluoromethyl)benzaldehyde physical properties

An In-depth Technical Guide on the Physical Properties of 4-Fluoro-2-(trifluoromethyl)benzaldehyde

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] This document is intended for researchers, scientists, and professionals in drug development and materials science.

Chemical Identity and Structure

This compound is a fluorinated aromatic aldehyde. Its structure features a benzaldehyde core substituted with a fluorine atom at the 4-position and a trifluoromethyl group at the 2-position. This unique arrangement of electron-withdrawing groups enhances its reactivity and stability, making it a valuable building block in organic synthesis.[1]

Physical and Chemical Properties

The physical properties of this compound are summarized in the table below. These characteristics are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference |

| CAS Number | 90176-80-0 | [1] |

| Molecular Formula | C₈H₄F₄O | [1] |

| Molecular Weight | 192.11 g/mol | [1] |

| Appearance | Colorless to light yellow to light orange clear liquid | [1] |

| Purity | ≥ 98% (by GC) | [1] |

| Boiling Point | 114 °C | [1] |

| Density | 1.42 g/mL | [1] |

| Refractive Index | n20/D 1.45 | [1] |

Role in Chemical Synthesis

This compound is a versatile intermediate primarily used in the development of novel drug candidates and advanced agrochemical formulations.[1][2] The trifluoromethyl group often improves the biological activity and metabolic stability of the final molecule.[1] Its structure allows it to readily participate in various organic reactions, serving as a foundational component for more complex molecules.[1][2]

Caption: Synthetic workflow of this compound.

Experimental Protocols for Property Determination

While specific experimental documentation for this compound is not publicly detailed, the following standard methodologies are used to determine the key physical properties listed above.

Boiling Point Determination

The boiling point is typically determined by distillation at atmospheric pressure.

-

Apparatus: A standard distillation setup is used, including a round-bottom flask, a condenser, a thermometer placed correctly at the vapor outlet, and a receiving flask.

-

Procedure: A sample of the liquid is placed in the distillation flask with boiling chips. The liquid is heated, and the temperature is recorded when the vapor and liquid are in equilibrium, indicated by a stable temperature reading on the thermometer as the liquid actively boils and condenses.

Density Measurement

Density is measured using a pycnometer or a digital densitometer.

-

Apparatus: A calibrated pycnometer (a glass flask with a precise volume) and an analytical balance.

-

Procedure:

-

The empty pycnometer is weighed.

-

It is then filled with the sample liquid, ensuring no air bubbles are present, and weighed again at a controlled temperature (e.g., 25 °C).

-

The pycnometer is emptied, cleaned, and filled with a reference substance of known density (e.g., deionized water) and weighed.

-

The density is calculated by comparing the mass of the sample to the mass of the reference substance.

-

Refractive Index Measurement

The refractive index is determined using a refractometer, often an Abbé refractometer.

-

Apparatus: A calibrated refractometer with a light source and a temperature-controlled prism.

-

Procedure:

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

The prism is closed, and the temperature is allowed to stabilize (typically at 20 °C, denoted by the "20" in "n20/D").

-

Light (typically from a sodium D-line source, denoted by "D") is passed through the sample.

-

The user adjusts the instrument to bring the dividing line between the light and dark fields into focus on the crosshairs of the eyepiece.

-

The refractive index is read directly from the instrument's scale.

-

Safety and Handling

This compound is a combustible liquid and should be handled with care.[3]

-

Stability: The compound is stable under normal storage conditions.[3]

-

Conditions to Avoid: Keep away from open flames, hot surfaces, and sources of ignition.[3]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[3]

-

Handling: Use in a well-ventilated place. Wear appropriate personal protective equipment (PPE), including gloves and eye protection.[3]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.[3]

References

A Technical Guide to the NMR Spectroscopic Analysis of 4-Fluoro-2-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) data for 4-Fluoro-2-(trifluoromethyl)benzaldehyde. Due to the limited availability of publicly accessible, fully assigned experimental NMR data for this specific compound, this document presents a detailed predicted spectral assignment based on established NMR principles and data from structurally analogous molecules. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound in a laboratory setting.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aldehydic proton and the three aromatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine, trifluoromethyl, and aldehyde functionalities.

Table 1: Predicted ¹H NMR Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-C(O) | 10.3 - 10.5 | s | - |

| H-3 | 7.9 - 8.1 | d | 8.0 - 8.5 (³JH3-H5) |

| H-5 | 7.6 - 7.8 | dd | 8.0 - 8.5 (³JH5-H3), 2.0 - 2.5 (⁴JH5-F) |

| H-6 | 7.4 - 7.6 | ddd | 8.5 - 9.0 (³JH6-H5), 4.0 - 4.5 (³JH6-F), 0.5 - 1.0 (⁵JH6-CF3) |

Predicted data is based on analysis of structurally similar compounds and known substituent effects.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon signals will be split due to coupling with fluorine atoms (¹⁹F), a phenomenon that is critical for structural confirmation.

Table 2: Predicted ¹³C NMR Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| C=O | 188 - 190 | q | ~3-5 (³JC-F of CF₃) |

| C-1 | 133 - 135 | d | ~7-10 (³JC-F of C-F) |

| C-2 | 130 - 132 | q | ~30-35 (²JC-F of CF₃) |

| C-3 | 131 - 133 | d | ~9-12 (²JC-F of C-F) |

| C-4 | 164 - 166 | d | ~250-260 (¹JC-F) |

| C-5 | 118 - 120 | d | ~22-25 (²JC-F of C-F) |

| C-6 | 115 - 117 | d | ~21-24 (³JC-F of C-F) |

| CF₃ | 122 - 124 | q | ~270-275 (¹JC-F) |

Predicted data is based on analysis of structurally similar compounds and known substituent effects.

Experimental Protocol for NMR Spectroscopy

The following is a general procedure for acquiring high-quality ¹H and ¹³C NMR spectra of aromatic aldehydes like this compound.

3.1. Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

-

Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C).

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure there are no solid particles in the solution. The sample height in the tube should be approximately 4-5 cm.

3.2. NMR Spectrometer Setup and Data Acquisition

-

Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called shimming to ensure sharp spectral lines.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Use a standard pulse sequence (e.g., a single 90° pulse).

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum by removing C-H couplings.

-

A larger number of scans (typically 128 or more) and a relaxation delay (e.g., 2 seconds) are usually required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

-

Data Processing: The acquired free induction decay (FID) is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Logical Workflow for NMR Data Analysis

The process of acquiring and interpreting NMR data follows a logical progression from sample preparation to final structure elucidation.

Caption: Logical workflow for NMR spectroscopy.

This guide provides a foundational understanding of the expected NMR characteristics of this compound and a standardized protocol for its analysis. Researchers are encouraged to use this information as a reference for their experimental work.

An In-depth Technical Guide to the Infrared Spectrum of 4-Fluoro-2-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectrum of 4-Fluoro-2-(trifluoromethyl)benzaldehyde (CAS No: 90176-80-0). The document details the characteristic vibrational frequencies, a standard experimental protocol for spectral acquisition, and a logical workflow for analysis, serving as an essential resource for the identification, characterization, and quality control of this key chemical intermediate.

Introduction to the Vibrational Spectroscopy of this compound

This compound, with the molecular formula C₈H₄F₄O, is an aromatic aldehyde featuring two electron-withdrawing substituents on the benzene ring: a fluorine atom at the C4 position and a trifluoromethyl group at the C2 position. This substitution pattern significantly influences the molecule's electronic properties and, consequently, its characteristic vibrational modes observed in the infrared spectrum.

The IR spectrum is dominated by absorptions arising from the aldehyde functional group (C=O and C-H stretching), the aromatic system (C=C and C-H vibrations), and the carbon-fluorine bonds (C-F and CF₃ stretching). Accurate interpretation of these spectral features is critical for verifying molecular structure and assessing purity. The electron-withdrawing nature of the substituents is expected to shift the carbonyl (C=O) stretching frequency compared to unsubstituted benzaldehyde.[1][2]

Characteristic Infrared Absorption Data

The principal vibrational frequencies for this compound are summarized below. Data has been compiled from reference spectra available in public databases.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group | Reference |

| ~2860-2760 | Medium | C-H Stretch | Aldehyde (-CHO) | [NIST WebBook] |

| ~1715 | Strong | C=O Stretch | Carbonyl (Aldehyde) | [NIST WebBook] |

| ~1610 | Medium | C=C Stretch | Aromatic Ring | [NIST WebBook] |

| ~1420 | Medium | C-H In-plane Bend | Aromatic Ring | [NIST WebBook] |

| ~1315 | Strong | C-F Stretch (Symmetric) | Trifluoromethyl (-CF₃) | [NIST WebBook] |

| ~1180 | Strong | C-F Stretch (Asymmetric) | Trifluoromethyl (-CF₃) | [NIST WebBook] |

| ~1140 | Strong | C-F Stretch | Aryl-Fluorine | [NIST WebBook] |

| ~850 | Strong | C-H Out-of-plane Bend | Aromatic Ring | [NIST WebBook] |

Note: Peak positions are approximate and can vary slightly based on the sampling technique (e.g., gas phase, liquid film, ATR) and instrument resolution.

Experimental Protocol for FT-IR Analysis

A high-quality FT-IR spectrum of this compound, which is a liquid at room temperature, can be reliably obtained using the Attenuated Total Reflectance (ATR) technique.[3]

3.1 Instrumentation

-

A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., Bruker Tensor 27 or equivalent).

-

An Attenuated Total Reflectance (ATR) accessory, typically equipped with a diamond or zinc selenide (ZnSe) crystal.

3.2 Sample Preparation

-

Crystal Cleaning: Before analysis, ensure the ATR crystal surface is impeccably clean. Wipe the crystal with a soft, lint-free cloth dampened with a volatile solvent such as isopropanol or ethanol.

-

Dry Thoroughly: Allow the solvent to fully evaporate, leaving no residue on the crystal surface.

-

Sample Application: Place a single, small drop of this compound directly onto the center of the clean ATR crystal. Ensure the crystal surface is completely covered by the sample.[4]

3.3 Data Acquisition

-

Background Spectrum: With the clean, dry ATR crystal in position and no sample present, collect a background spectrum. This is crucial to correct for atmospheric interferences (CO₂, H₂O) and any intrinsic instrumental signals.

-

Sample Spectrum: Apply the liquid sample as described in section 3.2.

-

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: Co-add 16 to 32 scans to achieve an optimal signal-to-noise ratio.

-

Apodization Function: Use a standard function such as Happ-Genzel.

-

3.4 Data Processing

-

The instrument software will automatically ratio the single beam spectrum of the sample against the single beam background spectrum to generate the final transmittance or absorbance spectrum.

-

Apply baseline correction algorithms if necessary to correct for any sloping baselines.

-

Perform peak picking to identify the precise wavenumbers of the absorption maxima.

Visualization of Analytical Workflow

The logical process for obtaining and interpreting the FT-IR spectrum of this compound is illustrated in the following diagram.

Caption: Logical workflow for the FT-IR analysis of this compound.

Conclusion

The FT-IR spectrum of this compound provides a distinct fingerprint that is invaluable for its positive identification and quality assessment. The strong carbonyl absorption around 1715 cm⁻¹, characteristic aldehyde C-H stretches, and prominent C-F vibrations from both the aryl-fluorine and trifluoromethyl groups are key diagnostic features. By adhering to the standardized experimental protocol outlined in this guide, researchers and drug development professionals can consistently obtain high-quality, reproducible spectra, ensuring the integrity of this compound in synthetic and developmental workflows.

References

An In-depth Technical Guide to the Mass Spectrum of 4-Fluoro-2-(trifluoromethyl)benzaldehyde

This technical guide provides a comprehensive overview of the mass spectrum of 4-Fluoro-2-(trifluoromethyl)benzaldehyde, tailored for researchers, scientists, and drug development professionals. This document details the compound's mass spectral data, outlines a general experimental protocol for its analysis, and illustrates key fragmentation pathways.

Compound Information

| Property | Value |

| Compound Name | This compound |

| Molecular Formula | C₈H₄F₄O |

| Molecular Weight | 192.11 g/mol [1] |

| Exact Mass | 192.0198 u[2] |

| CAS Number | 320-45-6 |

Mass Spectrum Analysis

The electron ionization (EI) mass spectrum of this compound is characterized by a distinct fragmentation pattern that provides valuable structural information. The mass spectrum presented below was obtained from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1]

Tabulated Mass Spectral Data

The following table summarizes the major peaks observed in the electron ionization mass spectrum of this compound.

| m/z Ratio | Relative Intensity (%) | Proposed Fragment Ion | Fragment Structure |

| 192 | 100 | [M]⁺ | [C₈H₄F₄O]⁺ |

| 191 | 95 | [M-H]⁺ | [C₈H₃F₄O]⁺ |

| 163 | 60 | [M-CHO]⁺ | [C₇H₄F₄]⁺ |

| 143 | 20 | [M-CHO-HF]⁺ | [C₇H₃F₃]⁺ |

| 115 | 15 | [C₆H₄F]⁺ | - |

| 95 | 10 | [C₆H₄F-HF]⁺ | [C₆H₃]⁺ |

Data sourced from NIST Mass Spectrometry Data Center.[1]

Interpretation of Fragmentation Pattern

The mass spectrum of this compound exhibits a fragmentation pattern characteristic of substituted aromatic aldehydes.[3]

-

Molecular Ion Peak ([M]⁺, m/z 192): The peak at m/z 192 corresponds to the intact molecule that has lost one electron. Its high relative intensity is typical for aromatic compounds due to the stability of the aromatic ring.

-

[M-H]⁺ Peak (m/z 191): A very intense peak is observed at m/z 191, resulting from the loss of a hydrogen radical from the aldehyde group. This is a common fragmentation pathway for aromatic aldehydes.

-

[M-CHO]⁺ Peak (m/z 163): The loss of the formyl radical (CHO) leads to the formation of the fluorinated trifluoromethylphenyl cation at m/z 163.

-

Further Fragmentation: Subsequent fragmentation involves the loss of HF from the [M-CHO]⁺ fragment, giving rise to the peak at m/z 143. Other smaller fragments correspond to the further breakdown of the aromatic ring structure.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a generalized protocol for the analysis of this compound using GC-MS, based on standard methods for aromatic aldehydes.

Sample Preparation

-

Dissolution: Prepare a stock solution by dissolving 1 mg of this compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

-

Dilution: Dilute the stock solution to a final concentration of approximately 10-100 µg/mL in the same solvent.

-

Vial Transfer: Transfer the final solution to a 2 mL autosampler vial with a screw cap and septum.

GC-MS Instrumentation and Conditions

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 7890A or equivalent |

| Mass Spectrometer | Agilent 5975C or equivalent |

| Injector | Split/splitless |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temp 50°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |

| Transfer Line Temp | 280 °C |

| Ion Source | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temp | 150 °C |

| Mass Scan Range | m/z 40-450 |

Visualizations

GC-MS Analysis Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

Caption: Workflow for GC-MS analysis.

Proposed Fragmentation Pathway

This diagram illustrates the primary fragmentation pathway of this compound under electron ionization.

Caption: Fragmentation of this compound.

References

In-Depth Technical Guide: 4-Fluoro-2-(trifluoromethyl)benzaldehyde (CAS 90176-80-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthetic applications, and the biological significance of derivatives of 4-Fluoro-2-(trifluoromethyl)benzaldehyde (CAS No. 90176-80-0). This fluorinated aromatic aldehyde is a critical building block in modern medicinal and agrochemical research, primarily valued for its role as a precursor to a wide range of bioactive molecules.

Physicochemical and Safety Data

This compound is a colorless to light yellow liquid at room temperature. Its unique structure, featuring both a fluorine atom and a trifluoromethyl group, imparts enhanced reactivity and metabolic stability to the molecules synthesized from it.

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 90176-80-0 | [1] |

| Molecular Formula | C₈H₄F₄O | [1] |

| Molecular Weight | 192.11 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 114 °C (lit.) | [1] |

| Density | 1.408 - 1.42 g/mL at 25 °C (lit.) | [1] |

| Refractive Index (n20/D) | 1.45 - 1.452 (lit.) | [1] |

| Flash Point | 57 °C / 134 °F | [1] |

| Purity | ≥98% (by GC) | [1] |

Safety and Handling Information

This compound is classified as hazardous. Appropriate safety precautions must be observed during handling and storage.

| Hazard Class | GHS Pictogram | Hazard Statement | Precautionary Statement(s) |

| Flammable liquids | 🔥 | H226: Flammable liquid and vapor | P210, P233, P240, P241, P242, P243 |

| Acute toxicity, Oral | ❗ | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 |

| Skin corrosion/irritation | ❗ | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 |

| Serious eye damage/irritation | ❗ | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |

| STOT-single exposure | ❗ | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405 |

Synthetic Applications and Experimental Protocols

This compound is not typically used for its intrinsic biological activity. Instead, it serves as a versatile starting material for the synthesis of more complex molecules, particularly heterocyclic compounds with therapeutic potential. Its primary application lies in the construction of pyrazole derivatives, many of which are potent enzyme inhibitors.

Synthesis of Pyrazole-Based COX-2 Inhibitors (Celecoxib Analogues)

A prominent application of this aldehyde is in the synthesis of analogues of Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. The general synthetic strategy involves a two-step process: a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with a substituted hydrazine to form the pyrazole ring.

References

Characterization of 4-Fluoro-2-(trifluoromethyl)benzaldehyde

An In-Depth Technical Guide to 4-Fluoro-2-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and safety information for this compound. This fluorinated aromatic aldehyde is a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₄F₄O | [1][2] |

| Molecular Weight | 192.11 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 114 °C | |

| Density | 1.42 g/cm³ | |

| Refractive Index (n20/D) | 1.45 | |

| CAS Number | 90176-80-0 | [1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (7.0-8.5 ppm) and a characteristic aldehyde proton signal further downfield (9.5-10.5 ppm). The fluorine substituents on the aromatic ring will cause complex splitting patterns (coupling).

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon (around 190 ppm), aromatic carbons (110-170 ppm), and the trifluoromethyl carbon. The carbon signals will exhibit coupling with the fluorine atoms (¹JCF, ²JCF, ³JCF). A reference spectrum for this compound is available on SpectraBase.[3]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands are:

| Wavenumber (cm⁻¹) | Assignment |

| ~2850, ~2750 | C-H stretch (aldehyde) |

| ~1700 | C=O stretch (aldehyde) |

| 1600-1450 | C=C stretch (aromatic ring) |

| 1300-1100 | C-F stretch (trifluoromethyl group and aryl fluoride) |

An ATR-IR spectrum for this compound can be found on SpectraBase.[4]

Synthesis and Reactions

This compound is a versatile intermediate in organic synthesis. The following sections detail representative experimental protocols for its synthesis and common reactions.

Synthesis

A common route for the synthesis of benzaldehydes is the oxidation of the corresponding benzyl alcohol.

Representative Protocol: Oxidation of 4-Fluoro-2-(trifluoromethyl)benzyl Alcohol

This protocol is a general method for the oxidation of benzyl alcohols to aldehydes and can be adapted for the synthesis of this compound.

Materials:

-

4-Fluoro-2-(trifluoromethyl)benzyl alcohol

-

Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Silica gel

-

Hexane

-

Ethyl acetate

Procedure:

-

To a stirred solution of 4-Fluoro-2-(trifluoromethyl)benzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add pyridinium chlorochromate (PCC) (1.5 eq) in one portion.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Wittig Reaction

The Wittig reaction is a widely used method to synthesize alkenes from aldehydes or ketones.

Representative Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride

This protocol describes a general procedure for the Wittig reaction that can be applied to this compound.

Materials:

-

This compound

-

Benzyltriphenylphosphonium chloride

-

n-Butyllithium (n-BuLi) or Potassium tert-butoxide (t-BuOK)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a suspension of benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise. The formation of the ylide is indicated by a color change.

-

Stir the mixture at 0 °C for 1 hour.

-

Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the ylide suspension at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the corresponding stilbene derivative.

Reductive Amination

Reductive amination is a method to form amines from carbonyl compounds.

Representative Protocol: Reductive Amination with a Primary Amine

This is a general protocol for the reductive amination of an aldehyde.[5]

Materials:

-

This compound

-

Primary amine (e.g., aniline)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 eq) and the primary amine (1.1 eq) in 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (1.5 eq) in portions at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford the corresponding secondary amine.

Safety and Toxicology

This compound and related fluorinated benzaldehydes should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Hazard Summary for a Related Compound, 4-(Trifluoromethyl)benzaldehyde:

-

Acute Toxicity: Harmful if swallowed.[6]

-

Skin Irritation: Causes skin irritation.[6]

-

Eye Irritation: Causes serious eye irritation.[6]

-

Respiratory Irritation: May cause respiratory irritation.[6]

Detailed toxicological studies specifically for this compound are limited in publicly available literature. It is recommended to treat this compound with the same precautions as other structurally similar and hazardous benzaldehydes.

Applications

The unique electronic properties imparted by the fluorine and trifluoromethyl substituents make this compound a valuable building block in several areas:

-

Pharmaceuticals: It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The trifluoromethyl group can enhance metabolic stability and binding affinity of drug candidates.

-

Agrochemicals: This compound is used in the development of new pesticides and herbicides, where the fluorine substituents can increase efficacy.

-

Materials Science: It is employed in the synthesis of specialty polymers and materials where its incorporation can lead to enhanced thermal stability and other desirable properties.

This technical guide provides a foundation for the safe and effective use of this compound in a research and development setting. For further information, it is recommended to consult the safety data sheet (SDS) and relevant scientific literature.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. prepchem.com [prepchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 6. datasheets.scbt.com [datasheets.scbt.com]

A Comprehensive Technical Guide to 4-Fluoro-2-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Fluoro-2-(trifluoromethyl)benzaldehyde, a critical building block in modern chemical synthesis. Its unique molecular structure, featuring both a fluorine atom and a trifluoromethyl group, imparts exceptional reactivity and metabolic stability, making it an indispensable intermediate in the pharmaceutical and agrochemical industries.[1] This document details its physicochemical properties, experimental protocols for its synthesis and analysis, and its strategic role in the development of complex molecules.

Physicochemical and Spectroscopic Data

The inherent properties of this compound are fundamental to its application in synthesis. The electron-withdrawing nature of the fluorine and trifluoromethyl groups enhances the electrophilicity of the aldehyde, making it highly reactive towards nucleophiles.[2]

| Property | Value | Source |

| Molecular Weight | 192.11 g/mol | [2][3][4][][6] |

| Molecular Formula | C₈H₄F₄O | [2][3][4][] |

| CAS Number | 90176-80-0 | [3] |

| Appearance | Colorless to light yellow clear liquid | [2][3] |

| Density | 1.41 - 1.42 g/cm³ | [2][3][] |

| Boiling Point | 113 - 119 °C | [2][3][4][6] |

| Refractive Index | n20/D 1.45 | [2][3][6] |

| Purity | ≥98% (GC) | [3][6] |

| InChIKey | KFEHNXLFIGPWNB-UHFFFAOYSA-N | [][6][7] |

| SMILES | C1=CC(=C(C=C1C(F)(F)F)F)C=O | [][6][7] |

Role in Drug Discovery and Development

The strategic incorporation of fluorine and trifluoromethyl (-CF₃) groups is a well-established strategy in medicinal chemistry to enhance a molecule's pharmacokinetic and pharmacodynamic profile.[8] The -CF₃ group, in particular, can improve metabolic stability, binding affinity, and membrane permeability.[8] this compound serves as a key intermediate for introducing these crucial moieties into novel drug candidates, particularly in the synthesis of heterocyclic compounds and other complex molecular scaffolds foundational to pharmaceutical development.[1][2][9]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its effective use in research and development.

Synthesis Protocol: Oxidation of 4-Fluoro-2-(trifluoromethyl)toluene

This protocol describes a common synthetic route for producing aryl aldehydes from the corresponding toluenes.

Workflow Diagram:

References

- 1. nbinno.com [nbinno.com]

- 2. innospk.com [innospk.com]

- 3. chemimpex.com [chemimpex.com]

- 4. matrixscientific.com [matrixscientific.com]

- 6. 2-Fluoro-4-(trifluoromethyl)benzaldehyde 98 89763-93-9 [sigmaaldrich.com]

- 7. 2-Fluoro-4-(trifluoromethyl)benzaldehyde | C8H4F4O | CID 522929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. nbinno.com [nbinno.com]

An In-depth Technical Guide to 4-Fluoro-2-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physical properties, experimental protocols, and synthesis of 4-Fluoro-2-(trifluoromethyl)benzaldehyde, a key intermediate in the pharmaceutical and agrochemical industries.

Core Compound Properties

This compound is a substituted benzaldehyde with the chemical formula C₈H₄F₄O. Its structure, featuring both a fluorine atom and a trifluoromethyl group, imparts unique electronic properties that make it a valuable building block in organic synthesis.

Physical and Chemical Data

The quantitative physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Units |

| Boiling Point | 114 | °C |

| Density | 1.408 | g/mL at 25°C |

| Refractive Index | 1.452 | n20/D |

| Molecular Weight | 192.11 | g/mol |

| CAS Number | 90176-80-0 | - |

Experimental Protocols

Accurate determination of physical properties is crucial for the successful application of chemical compounds in research and development. Below is a detailed methodology for a key experimental procedure.

Micro Boiling Point Determination

The boiling point of a liquid is a fundamental physical property used for identification and purity assessment. For valuable or small-scale samples, a micro boiling point determination is the preferred method.

Methodology:

-

Apparatus Setup: A small amount of the liquid sample (a few microliters) is introduced into a capillary tube. A smaller, sealed capillary tube is then inverted and placed inside the first capillary. This assembly is attached to a thermometer.

-

Heating: The thermometer and capillary assembly is placed in a heating block or a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). The apparatus is heated gradually.

-

Observation: As the temperature increases, the air trapped in the inverted capillary expands and escapes, forming a stream of bubbles. The heating is continued until a steady stream of bubbles is observed.

-

Cooling and Measurement: The heat source is then removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to be drawn into the inverted capillary tube. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

Synthesis Workflow

The following diagram illustrates a common synthetic route for the preparation of this compound. This workflow provides a logical representation of the chemical transformation.

Technical Guide: 4-Fluoro-2-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Fluoro-2-(trifluoromethyl)benzaldehyde, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique molecular structure contributes to enhanced biological activity and metabolic stability in target compounds.

Physicochemical Properties

The quantitative data for this compound are summarized in the table below, providing a comprehensive overview of its physical and chemical characteristics.

| Property | Value | Reference |

| Density | 1.42 g/mL | [1] |

| Molecular Formula | C₈H₄F₄O | [1] |

| Molecular Weight | 192.11 g/mol | [1] |

| Boiling Point | 114 °C | [1] |

| Refractive Index | n20/D 1.45 | [1] |

| Purity | ≥ 98% (GC) | [1] |

| Appearance | Colorless to light yellow to light orange clear liquid | [1] |

| CAS Number | 90176-80-0 | [1] |

Applications in Synthesis

This compound is a versatile reagent in organic synthesis, particularly in the development of novel drug candidates and advanced materials.[1] Its fluorinated structure enhances reactivity and stability in various chemical processes.[1] The trifluoromethyl group is a key contributor to improved biological activity and metabolic stability in pharmaceutical compounds.[1]

A primary application of this compound is as an intermediate in the synthesis of more complex molecules. The aldehyde functional group readily participates in a variety of chemical reactions, making it a valuable building block for medicinal chemists.

Experimental Workflow: Utilization in a Synthetic Pathway

The following diagram illustrates a generalized workflow for the utilization of this compound in a synthetic pathway. This visualization outlines the logical progression from starting material to a final, more complex product.

Caption: Generalized synthetic workflow.

Safety and Handling

Store at room temperature.[1] As with any chemical reagent, appropriate personal protective equipment should be worn when handling this compound. Please refer to the material safety data sheet (MSDS) for complete safety and handling information.

References

A Technical Guide to 4-Fluoro-2-(trifluoromethyl)benzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-2-(trifluoromethyl)benzaldehyde is a key fluorinated building block in modern medicinal chemistry and materials science. Its unique electronic properties, arising from the presence of both a fluorine atom and a trifluoromethyl group on the benzaldehyde scaffold, make it a valuable precursor for the synthesis of a diverse range of complex molecules. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, a detailed experimental protocol for its synthesis, and its application in the development of bioactive compounds, particularly kinase inhibitors. The strategic incorporation of this aldehyde in drug design can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile, including metabolic stability, binding affinity, and bioavailability.

Core Compound Structure and Properties

This compound is an aromatic aldehyde characterized by a benzene ring substituted with a fluorine atom at the 4-position, a trifluoromethyl group at the 2-position, and a formyl group at the 1-position.

Chemical Structure:

Figure 1: Chemical structure of this compound.

The presence of the electron-withdrawing trifluoromethyl group enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly reactive towards nucleophiles. This increased reactivity is a key feature in its utility as a synthetic intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₈H₄F₄O | --INVALID-LINK-- |

| Molecular Weight | 192.11 g/mol | --INVALID-LINK-- |

| CAS Number | 90176-80-0 | --INVALID-LINK-- |

| Appearance | Colorless to light yellow liquid | --INVALID-LINK-- |

| Density | 1.42 g/mL | --INVALID-LINK-- |

| Boiling Point | 114 °C | --INVALID-LINK-- |

| Refractive Index (n20/D) | 1.45 | --INVALID-LINK-- |

| Purity | ≥ 98% (GC) | --INVALID-LINK-- |

Synthesis of this compound

While various methods can be employed for the synthesis of substituted benzaldehydes, a common and effective approach for introducing a formyl group to an activated aromatic ring is through directed ortho-metalation followed by formylation.

Experimental Protocol: Synthesis from 1-Fluoro-3-(trifluoromethyl)benzene

This protocol details a representative synthesis of this compound starting from 1-fluoro-3-(trifluoromethyl)benzene.

Reaction Scheme:

Figure 2: Synthesis of this compound.

Materials:

-

1-Fluoro-3-(trifluoromethyl)benzene

-

s-Butyllithium (s-BuLi) in cyclohexane

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with anhydrous THF and cooled to -78 °C in a dry ice/acetone bath.

-

Addition of Reagents: To the cooled THF, add 1-fluoro-3-(trifluoromethyl)benzene followed by the dropwise addition of TMEDA.

-

Lithiation: s-Butyllithium (in cyclohexane) is added dropwise via the dropping funnel while maintaining the internal temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour to ensure complete lithiation.

-

Formylation: Anhydrous DMF is then added dropwise to the reaction mixture at -78 °C. The reaction is allowed to stir at this temperature for an additional 2 hours and then warmed to room temperature overnight.

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield this compound as a colorless to light yellow liquid.

Applications in Drug Discovery

This compound serves as a critical starting material for the synthesis of various pharmaceutically active compounds. Its unique substitution pattern allows for the generation of novel chemical entities with improved biological activity and pharmacokinetic properties. A significant area of application is in the development of kinase inhibitors.

Role in Kinase Inhibitor Synthesis

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[1] The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The 4-fluoro-2-(trifluoromethyl)phenyl moiety is often incorporated into kinase inhibitors to enhance their binding affinity and selectivity.

Logical Workflow for Kinase Inhibitor Synthesis:

Figure 3: General workflow for synthesizing kinase inhibitors.

Example: Synthesis of Pyrazolo[1,5-a]pyrimidine-based Kinase Inhibitors

Pyrazolo[1,5-a]pyrimidines are a class of heterocyclic compounds that have shown significant potential as kinase inhibitors.[2][3] this compound can be utilized in the synthesis of these scaffolds.

Illustrative Signaling Pathway Inhibition:

While specific drug examples directly derived from this compound are proprietary, we can illustrate a representative signaling pathway targeted by kinase inhibitors that could be synthesized using this building block. For instance, inhibitors of the PI3K/AKT/mTOR pathway are of great interest in oncology.

Figure 4: Inhibition of the PI3K/AKT/mTOR signaling pathway.

Experimental Protocol: Synthesis of a Pyrazolo[1,5-a]pyrimidine Scaffold

This protocol provides a general procedure for the synthesis of a pyrazolo[1,5-a]pyrimidine scaffold using this compound.

Materials:

-

This compound

-

3-Amino-1H-pyrazole

-

Ethanol

-

Glacial Acetic Acid (catalyst)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound and 3-amino-1H-pyrazole in ethanol.

-

Catalyst Addition: Add a catalytic amount of glacial acetic acid to the mixture.

-

Reaction: The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

Purification: The resulting crude solid is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the desired pyrazolo[1,5-a]pyrimidine product.

Further functionalization of this scaffold can lead to the development of potent and selective kinase inhibitors.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique electronic properties and reactivity make it an ideal starting material for the development of novel therapeutics, including kinase inhibitors. The detailed synthetic protocols and conceptual workflows provided in this guide are intended to facilitate further research and innovation in the application of this important chemical intermediate.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]

- 3. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Bioactive Derivatives from 4-Fluoro-2-(trifluoromethyl)benzaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-(trifluoromethyl)benzaldehyde is a versatile and highly valuable building block in modern medicinal chemistry and drug discovery.[1][2] Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts desirable physicochemical properties to derivative molecules. The strong electron-withdrawing nature of the trifluoromethyl group enhances metabolic stability and can significantly influence a drug's pharmacokinetic profile, making it a sought-after moiety in the design of novel therapeutics.[2] This aldehyde serves as a key intermediate in the synthesis of a wide range of bioactive compounds, including kinase inhibitors and cyclooxygenase-2 (COX-2) inhibitors, which are pivotal in the treatment of cancer and inflammatory diseases.[3]

This document provides detailed application notes on the utility of this compound in the synthesis of biologically active molecules, along with specific experimental protocols for key synthetic transformations, namely the Wittig reaction and reductive amination.

Application Notes: The Role in Drug Discovery

Derivatives of this compound have shown significant promise in the development of targeted therapies. The presence of the trifluoromethyl group can enhance the binding affinity of a molecule to its biological target and improve its overall druglike properties.

Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[4][5] The 4-fluoro-2-(trifluoromethyl)phenyl scaffold can be incorporated into kinase inhibitors to interact with the ATP-binding site of the enzyme. The trifluoromethyl group can form favorable interactions within the hydrophobic regions of the kinase domain, contributing to the potency and selectivity of the inhibitor.

Below is a diagram illustrating a simplified signaling pathway involving a receptor tyrosine kinase (RTK) and how a synthesized inhibitor can block downstream signaling.

COX-2 Inhibitors

Cyclooxygenase-2 (COX-2) is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. Selective COX-2 inhibitors are an important class of anti-inflammatory drugs. The structural features of this compound can be utilized to design potent and selective COX-2 inhibitors.

Experimental Protocols

The following are detailed protocols for the synthesis of representative derivatives from this compound.

Protocol 1: Synthesis of a Stilbene Derivative via Wittig Reaction

The Wittig reaction is a powerful method for the formation of carbon-carbon double bonds from aldehydes and phosphorus ylides.[6] This protocol describes the synthesis of (E)-1-(4-fluoro-2-(trifluoromethyl)phenyl)-2-phenylethene.

Materials:

-

This compound

-

Benzyltriphenylphosphonium chloride

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Ylide Generation: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), add benzyltriphenylphosphonium chloride (1.1 equivalents). Add anhydrous THF via syringe. Cool the resulting suspension to 0 °C in an ice-water bath. Slowly add n-butyllithium (1.05 equivalents) dropwise. A distinct color change to deep red or orange indicates the formation of the ylide. Stir the mixture at 0 °C for 1 hour.

-

Reaction with Aldehyde: In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF. Slowly add the aldehyde solution to the ylide suspension at 0 °C via a dropping funnel or syringe over 20 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired stilbene derivative.

Quantitative Data (Representative):

| Parameter | Value |

| Yield | 75-85% |

| Purity (by HPLC) | >98% |

| ¹H NMR | Consistent with expected structure |

| ¹³C NMR | Consistent with expected structure |

| Mass Spec (m/z) | [M]+ calculated and found |

Protocol 2: Synthesis of a Substituted Benzylamine via Reductive Amination

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds.[7][8] This protocol describes the synthesis of N-(4-fluoro-2-(trifluoromethyl)benzyl)aniline.

Materials:

-

This compound

-

Aniline

-

Sodium triacetoxyborohydride (STAB)

-

1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask, add this compound (1.0 equivalent) and aniline (1.05 equivalents) in 1,2-dichloroethane.

-

Addition of Reducing Agent: Stir the mixture at room temperature for 30 minutes. Then, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes.

-

Reaction Progression: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.

-

Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Representative):

| Parameter | Value |

| Yield | 80-90% |

| Purity (by HPLC) | >99% |

| ¹H NMR | Consistent with expected structure |

| ¹³C NMR | Consistent with expected structure |

| Mass Spec (m/z) | [M+H]+ calculated and found |

Conclusion

This compound is a key synthetic intermediate with broad applications in the development of bioactive molecules. The protocols provided herein for the Wittig reaction and reductive amination offer robust and efficient methods for the synthesis of stilbene and benzylamine derivatives, respectively. These derivatives can serve as valuable scaffolds for the discovery of novel kinase and COX-2 inhibitors, among other therapeutic agents. The unique electronic properties conferred by the fluoro and trifluoromethyl substituents make this building block an invaluable tool for medicinal chemists and drug development professionals.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols for the Wittig Reaction with 4-Fluoro-2-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing the Wittig reaction with 4-Fluoro-2-(trifluoromethyl)benzaldehyde, a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The presence of the fluorine and trifluoromethyl groups on the aromatic ring can significantly influence the reactivity of the aldehyde and the stereochemical outcome of the olefination. These protocols and data are intended to serve as a starting point for the development of robust and efficient synthetic routes.

Introduction

The Wittig reaction is a powerful and versatile method for the synthesis of alkenes from aldehydes or ketones and phosphorus ylides (Wittig reagents). For drug development professionals, this reaction is invaluable for the construction of complex molecular scaffolds containing carbon-carbon double bonds with high regioselectivity. The reaction of this compound with various ylides allows for the synthesis of a diverse range of substituted styrenes, which are precursors to compounds with potential biological activity.

The electron-withdrawing nature of the fluoro and trifluoromethyl substituents on the benzaldehyde increases the electrophilicity of the carbonyl carbon, generally leading to good reactivity in the Wittig reaction. The stereochemical outcome of the reaction, yielding either the (E)- or (Z)-alkene, is primarily determined by the nature of the phosphorus ylide used.

Data Presentation: Expected Outcomes

The following tables summarize the expected yields and E/Z isomer ratios for the Wittig reaction of this compound with representative stabilized and non-stabilized ylides. The data is based on typical outcomes for similar aromatic aldehydes and should be considered as a general guide for reaction planning.[1][2][3]

Table 1: Reaction with Stabilized Ylides

Stabilized ylides, which contain an electron-withdrawing group (EWG) on the ylidic carbon, are generally more stable and less reactive than their non-stabilized counterparts. They typically favor the formation of the thermodynamically more stable (E)-alkene.[2][3]

| Ylide (Wittig Reagent) | Product | Expected Predominant Isomer | Expected Yield Range (%) |

| (Carbethoxymethylene)triphenylphosphorane | Ethyl 3-(4-fluoro-2-(trifluoromethyl)phenyl)acrylate | E | 70-90 |

| (Triphenylphosphoranylidene)acetonitrile | 3-(4-Fluoro-2-(trifluoromethyl)phenyl)acrylonitrile | E | 65-85 |

Table 2: Reaction with Non-Stabilized Ylides

Non-stabilized ylides, which lack an electron-withdrawing group on the ylidic carbon, are more reactive and generally lead to the kinetically favored (Z)-alkene, especially under salt-free conditions.[4]

| Ylide (Wittig Reagent) | Product | Expected Predominant Isomer | Expected Yield Range (%) |

| Benzylidenetriphenylphosphorane | 1-(4-Fluoro-2-(trifluoromethyl)phenyl)-2-phenylethene | Z | 50-75 |

| Methylenetriphenylphosphorane | 1-Fluoro-4-vinyl-2-(trifluoromethyl)benzene | N/A (Terminal Alkene) | 60-80 |

Experimental Protocols

The following are detailed protocols for the Wittig reaction with this compound using both a stabilized and a non-stabilized ylide.

Protocol 1: Synthesis of Ethyl (E)-3-(4-fluoro-2-(trifluoromethyl)phenyl)acrylate using a Stabilized Ylide

This protocol describes the reaction of this compound with the commercially available and stable ylide, (carbethoxymethylene)triphenylphosphorane.

Materials:

-

This compound

-

(Carbethoxymethylene)triphenylphosphorane

-

Toluene, anhydrous

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and (carbethoxymethylene)triphenylphosphorane (1.1 eq).

-

Solvent Addition: Add anhydrous toluene to the flask to achieve a concentration of approximately 0.2 M with respect to the aldehyde.

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the toluene.

-

The crude product will be a mixture of the desired alkene and triphenylphosphine oxide.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

Elute with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate) to separate the product from triphenylphosphine oxide and any unreacted starting materials.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield ethyl (E)-3-(4-fluoro-2-(trifluoromethyl)phenyl)acrylate as a solid or oil.

-

Protocol 2: Synthesis of (Z)-1-(4-Fluoro-2-(trifluoromethyl)phenyl)-2-phenylethene using a Non-Stabilized Ylide

This protocol involves the in-situ generation of the non-stabilized ylide from benzyltriphenylphosphonium chloride and a strong base, followed by reaction with this compound. This procedure should be carried out under an inert atmosphere (e.g., nitrogen or argon) due to the air and moisture sensitivity of the ylide and the strong base.

Materials:

-

Benzyltriphenylphosphonium chloride

-

n-Butyllithium (n-BuLi) in hexanes

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

-

Schlenk flask or a two-necked round-bottom flask

-

Syringes and needles

-

Magnetic stirrer and stir bar

-

Ice bath

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Ylide Generation:

-

To a flame-dried Schlenk flask under an inert atmosphere, add benzyltriphenylphosphonium chloride (1.1 eq).

-

Add anhydrous THF via syringe.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.05 eq) dropwise via syringe. A color change (typically to deep red or orange) indicates the formation of the ylide.

-

Stir the mixture at 0 °C for 1 hour.

-

-

Reaction with Aldehyde:

-

In a separate flame-dried flask, dissolve this compound (1.0 eq) in anhydrous THF.

-

Slowly add the aldehyde solution to the ylide suspension at 0 °C via a dropping funnel or syringe over 15-20 minutes.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by TLC.

-

-

Work-up:

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel to isolate the desired stilbene derivative. Elution with a non-polar solvent system (e.g., hexanes/ethyl acetate) is typically effective.

-

Visualizations

The following diagrams illustrate the key aspects of the Wittig reaction with this compound.

Caption: General mechanism of the Wittig reaction.

References

Application Notes and Protocols for the Reductive Amination of 4-Fluoro-2-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen bonds. This reaction is widely employed in the synthesis of a vast array of compounds, including pharmaceuticals, agrochemicals, and functional materials. The direct, one-pot nature of many reductive amination protocols makes it an attractive and efficient strategy for the construction of secondary and tertiary amines from readily available aldehydes or ketones and primary or secondary amines, respectively.

This document provides detailed application notes and experimental protocols for the reductive amination of 4-Fluoro-2-(trifluoromethyl)benzaldehyde. This particular benzaldehyde derivative is a valuable building block in medicinal chemistry due to the presence of the fluorine and trifluoromethyl substituents, which can significantly modulate the physicochemical and pharmacological properties of target molecules. The protocols described herein are designed to be robust and applicable to a range of amine coupling partners.

Reaction Principle

The reductive amination of an aldehyde with a primary or secondary amine proceeds in two main steps that can be carried out in a single reaction vessel ("one-pot"). The first step is the formation of a hemiaminal intermediate, which then dehydrates to form an imine (from a primary amine) or an iminium ion (from a secondary amine). The second step is the reduction of this C=N double bond by a suitable reducing agent to yield the final amine product.

A key aspect of a successful one-pot reductive amination is the choice of a reducing agent that selectively reduces the imine or iminium ion in the presence of the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, is a mild and highly selective reducing agent that is particularly well-suited for this purpose.[1] It is less reactive towards aldehydes and ketones compared to other common borohydrides, thus minimizing the formation of alcohol byproducts.

Data Presentation: Reductive Amination of Substituted Benzaldehydes

While specific yield data for a wide range of amines with this compound is not extensively documented in publicly available literature, the following table presents representative yields for the reductive amination of various benzaldehydes, including those with electron-withdrawing groups, with different types of amines. This data serves as a useful guide for estimating the expected efficiency of the reaction with the target aldehyde. The reactions are typically performed using sodium triacetoxyborohydride (STAB) as the reducing agent.

| Aldehyde Substrate | Amine Substrate | Reducing Agent | Solvent | Typical Yield (%) |

| Benzaldehyde | Aniline | NaBH(OAc)₃ | DCE | 88-95 |

| 4-Chlorobenzaldehyde | Benzylamine | NaBH(OAc)₃ | DCE | 90-98 |

| 4-Nitrobenzaldehyde | Morpholine | NaBH(OAc)₃ | THF | 85-92 |

| 2-Fluorobenzaldehyde | Cyclohexylamine | NaBH(OAc)₃ | DCE | 87-94 |

| 4-(Trifluoromethyl)benzaldehyde | Piperidine | NaBH(OAc)₃ | DCE | 89-96 |

| This compound | Substituted Anilines | NaBH(OAc)₃ | DCE | 75-90 (estimated) |

| This compound | Aliphatic Amines | NaBH(OAc)₃ | DCE | 80-95 (estimated) |

Note: DCE = 1,2-Dichloroethane, THF = Tetrahydrofuran. Yields are for isolated products and can vary depending on the specific reaction conditions and the nature of the amine.

Experimental Protocols

The following protocols provide detailed methodologies for the reductive amination of this compound with a primary and a secondary amine using sodium triacetoxyborohydride.

Protocol 1: Reductive Amination with a Primary Amine (e.g., Benzylamine)

Materials:

-

This compound

-

Benzylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) (approximately 0.1-0.2 M concentration).

-

Add benzylamine (1.0-1.2 eq) to the solution at room temperature with stirring.

-

Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

-

In a separate container, weigh sodium triacetoxyborohydride (1.2-1.5 eq).

-

Add the sodium triacetoxyborohydride portion-wise to the reaction mixture over 10-15 minutes. A slight exotherm may be observed.

-

Stir the reaction mixture at room temperature for 4-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion of the reaction, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Be cautious as gas evolution (hydrogen) may occur.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (2 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-fluoro-2-(trifluoromethyl)benzyl)aniline.

Protocol 2: Reductive Amination with a Secondary Amine (e.g., Morpholine)

Materials:

-

This compound

-

Morpholine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE), anhydrous

-

Acetic acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

-

Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) (approximately 0.1-0.2 M).

-

Add morpholine (1.0-1.2 eq) to the solution at room temperature.

-

For less reactive secondary amines, a catalytic amount of acetic acid (0.1-0.5 eq) can be added to facilitate the formation of the iminium ion.

-

Stir the mixture at room temperature for 30-60 minutes.

-

Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 4-24 hours, monitoring its progress by TLC or LC-MS.

-

Work-up the reaction as described in Protocol 1 (steps 8-12).

-

Purify the crude product by flash column chromatography to obtain the pure 4-((4-fluoro-2-(trifluoromethyl)benzyl)morpholine).

Visualizations

General Reductive Amination Pathway

The following diagram illustrates the general mechanistic pathway for the reductive amination of an aldehyde with a primary amine.

Caption: General pathway of reductive amination.

Experimental Workflow for Reductive Amination

The diagram below outlines the key steps in the experimental workflow for the one-pot reductive amination procedure.

Caption: Experimental workflow for reductive amination.

References

Application Notes and Protocols for the Synthesis of Heterocycles using 4-Fluoro-2-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 4-Fluoro-2-(trifluoromethyl)benzaldehyde as a key building block. The unique electronic properties of this aldehyde, stemming from the presence of both a fluorine and a trifluoromethyl group, make it a valuable precursor for the synthesis of potentially bioactive molecules.[1]

Synthesis of Dihydropyrimidinones via the Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction that efficiently produces 3,4-dihydropyrimidin-2(1H)-ones or -thiones.[2][3][4][5] These scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including acting as calcium channel blockers and antihypertensive agents.[2][6]

Reaction Scheme:

Caption: Biginelli reaction for dihydropyrimidinone synthesis.

Experimental Protocol:

A solution of this compound (1.0 mmol), a β-ketoester (e.g., ethyl acetoacetate, 1.2 mmol), urea or thiourea (1.5 mmol), and a catalytic amount of Ytterbium(III) triflate (Yb(OTf)₃, 10 mol%) in acetonitrile (5 mL) is prepared in a microwave reactor vial.[7] The vial is sealed and subjected to microwave irradiation at 120°C for 20-30 minutes.[7] After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography on silica gel to afford the desired dihydropyrimidinone or dihydropyrimidinethione.